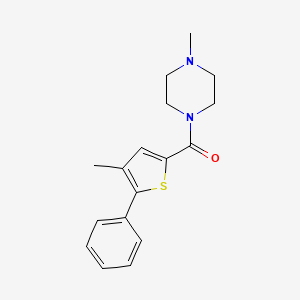![molecular formula C14H16N4O4 B5253505 4-[4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl]piperazin-2-one](/img/structure/B5253505.png)
4-[4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl]piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl]piperazin-2-one typically involves multiple steps. One common method starts with the preparation of the furan-2-carboxylic acid hydrazide, which is then reacted with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
4-[4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the oxadiazole ring can yield amine derivatives .
科学的研究の応用
4-[4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl]piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 4-[4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl]piperazin-2-one involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to exert anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Furan-2-carboxylic acid derivatives: These compounds share the furan ring and have similar chemical properties.
Oxadiazole derivatives: Compounds with the oxadiazole ring exhibit similar reactivity and potential biological activities.
Piperazinone derivatives: These compounds share the piperazinone moiety and have similar pharmacological properties.
Uniqueness
4-[4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl]piperazin-2-one is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties.
特性
IUPAC Name |
4-[4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c19-11-9-18(7-6-15-11)13(20)5-1-4-12-16-14(17-22-12)10-3-2-8-21-10/h2-3,8H,1,4-7,9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQNRHDWESJTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1H-benzimidazol-2-ylmethyl)-1-[2-(2-fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B5253430.png)
![(4Z)-4-[[3-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5253438.png)
![6-methyl-5-{5-[2-(2-thienyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5253443.png)
![2-cyclopropyl-6-{[4-(4-morpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5253450.png)
![2-[(4-nitrophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5253459.png)
![1-[6-(4-Bromophenoxy)hexyl]imidazole](/img/structure/B5253470.png)


![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5253499.png)
![1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5253507.png)
![4-methyl-3-(phenylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5253515.png)
![2-[(4-bromophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5253523.png)

![6-(diethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5253542.png)
